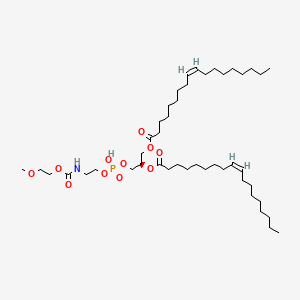

DOPE-mPEG, MW 2000

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C45H84NO11P |

|---|---|

Peso molecular |

846.1 g/mol |

Nombre IUPAC |

[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C45H84NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,42H,4-17,22-41H2,1-3H3,(H,46,49)(H,50,51)/b20-18-,21-19-/t42-/m1/s1 |

Clave InChI |

DRADMHSPZFDWOL-PMXUJQMFSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DOPE-mPEG MW 2000

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a versatile and widely utilized phospholipid-polyethylene glycol (PEG) conjugate in the field of drug delivery and nanomedicine. This amphiphilic molecule, consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid anchor and a hydrophilic methoxy-terminated PEG chain of approximately 2000 Daltons, plays a pivotal role in the formulation of liposomes and other nanoparticles. Its unique structure imparts "stealth" characteristics to nanocarriers, enabling them to evade the mononuclear phagocyte system, prolonging their circulation time in the bloodstream, and ultimately enhancing their therapeutic efficacy. This guide provides a comprehensive overview of the core properties, experimental applications, and underlying mechanisms of DOPE-mPEG 2000.

Core Properties and Specifications

DOPE-mPEG 2000 is an amphiphilic polymer with unsaturated lipid tails.[1] This structure allows it to readily form micelles in aqueous solutions and integrate into lipid bilayers, making it an excellent material for the preparation of liposomes and other nanoparticles for drug delivery.[1]

Table 1: Physicochemical Properties of DOPE-mPEG MW 2000

| Property | Value | Reference |

| Molecular Weight (Average) | ~2801.5 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid or powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, dichloromethane, chloroform, acetone, and DMF. >10 mg/mL in hot water and chloroform. | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | Typically >90% or >95% | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Conditions | -20°C for long-term storage (months to years) | [1] |

Role in Drug Delivery Systems

The incorporation of DOPE-mPEG 2000 into liposomal and nanoparticle formulations offers several key advantages in drug delivery:

-

Prolonged Circulation (Stealth Effect): The hydrophilic PEG chain creates a protective layer on the surface of the nanocarrier. This "stealth" characteristic reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), leading to a significantly longer circulation half-life of the encapsulated drug.[2]

-

Enhanced Stability: PEGylation improves the stability of liposomes in biological fluids, preventing their premature degradation and drug leakage.

-

Improved Drug Solubility: The amphiphilic nature of DOPE-mPEG 2000 can aid in the solubilization of poorly water-soluble drugs within the lipid bilayer.[2]

-

Controlled Drug Release: The presence of DOPE-mPEG 2000 can influence the drug release kinetics from the nanocarrier. For instance, it has been shown to reduce the pH-sensitivity of liposomes in a concentration-dependent manner.[3]

-

Targeted Delivery: The terminal methoxy group of the PEG chain can be replaced with other functional groups (e.g., amine, carboxyl, maleimide) to facilitate the conjugation of targeting ligands such as antibodies, peptides, or aptamers. This allows for the specific delivery of the therapeutic payload to diseased cells or tissues.

Experimental Protocols

Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating DOPE-mPEG 2000.

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired lipids, including DOPE-mPEG 2000 and the active pharmaceutical ingredient (if lipid-soluble), in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

-

Further dry the film under a stream of nitrogen and then in a vacuum desiccator for several hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Homogenization):

-

To obtain unilamellar vesicles (UVs) with a uniform size distribution, the MLV suspension is typically subjected to sonication (using a probe or bath sonicator) or extrusion.

-

Extrusion involves passing the MLV suspension repeatedly through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

-

Caption: Workflow for liposome preparation using the thin-film hydration method.

Characterization of DOPE-mPEG 2000-Containing Liposomes

Table 2: Key Characterization Parameters and Methodologies

| Parameter | Method | Typical Values for PEGylated Liposomes |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |

| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |

| Encapsulation Efficiency (%EE) | Spectrophotometry, HPLC | >75% (drug-dependent) |

| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical vesicles |

Impact on Pharmacokinetics and Cellular Interactions

The inclusion of DOPE-mPEG 2000 in nanocarriers significantly alters their pharmacokinetic profile. Studies have shown that PEGylated liposomes exhibit a prolonged half-life, reduced in vivo clearance, and improved bioavailability compared to their non-PEGylated counterparts.

Cellular Uptake and Intracellular Fate:

The "stealth" properties conferred by the PEG chains can sometimes hinder cellular internalization. However, for targeted formulations, the enhanced circulation time allows for more efficient accumulation at the target site, where receptor-mediated endocytosis can occur. The endosomal escape of the encapsulated drug is a critical step for its therapeutic action. The fusogenic properties of DOPE can facilitate this process, especially in pH-sensitive formulations that are designed to become unstable in the acidic environment of endosomes.

Caption: Generalized pathway of targeted PEGylated liposome uptake and drug release.

Conclusion

DOPE-mPEG MW 2000 is a critical component in the design and development of advanced drug delivery systems. Its ability to prolong circulation, enhance stability, and provide a platform for targeted delivery makes it an invaluable tool for improving the therapeutic index of a wide range of drugs. A thorough understanding of its physicochemical properties and its impact on the in vivo behavior of nanocarriers is essential for the rational design of effective and safe nanomedicines.

References

An In-depth Technical Guide to DOPE-mPEG MW 2000: Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a high-value phospholipid-PEG conjugate that plays a pivotal role in the advanced design of drug delivery systems. This amphiphilic polymer, consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid anchor covalently attached to a hydrophilic methoxy-terminated polyethylene glycol (mPEG) chain with an average molecular weight of 2000 Daltons, is instrumental in the formulation of sterically stabilized liposomes, nanoparticles, and micelles.

The incorporation of DOPE-mPEG 2000 into lipid-based nanocarriers imparts "stealth" characteristics, significantly enhancing their systemic circulation time by reducing opsonization and subsequent clearance by the reticuloendothelial system (RES). Its unique properties also influence the physicochemical characteristics of drug delivery systems, such as size, surface charge, and drug release kinetics. This technical guide provides a comprehensive overview of the structure, properties, and key experimental protocols related to DOPE-mPEG 2000, serving as a vital resource for researchers and professionals in the field of drug development.

Structure and Physicochemical Properties

DOPE-mPEG 2000 is characterized by its distinct molecular architecture, which dictates its self-assembly behavior and function in drug delivery formulations. The DOPE component is an unsaturated phospholipid with two oleoyl (C18:1) acyl chains, which confers a conical molecular shape and promotes the formation of non-bilayer lipid structures. This is in contrast to cylindrical-shaped lipids like DSPC that favor stable bilayer formation. The mPEG 2000 chain is a flexible, hydrophilic polymer that creates a hydrated steric barrier on the surface of nanoparticles.

Table 1: Physicochemical Properties of DOPE-mPEG MW 2000

| Property | Value | References |

| Average Molecular Weight | ~2805 Da | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, ethanol, chloroform, and methanol | |

| Purity | Typically >95% | |

| Storage Temperature | -20°C |

Role in Liposome and Nanoparticle Formulations

The inclusion of DOPE-mPEG 2000 in lipid-based drug delivery systems offers several key advantages:

-

Prolonged Circulation: The primary function of the mPEG chain is to form a hydrophilic cloud on the surface of the liposome or nanoparticle. This steric hindrance inhibits the binding of plasma proteins (opsonins), thereby reducing uptake by macrophages of the RES and significantly extending the circulation half-life of the nanocarrier.

-

Enhanced Stability: The PEG layer can improve the colloidal stability of the formulation, preventing aggregation of nanoparticles in biological fluids.

-

Controlled Drug Release: The presence of DOPE, with its tendency to form non-bilayer phases, can influence the stability and permeability of the lipid bilayer, potentially modulating the release rate of encapsulated drugs.

-

Reduced pH-Sensitivity: DOPE-mPEG 2000 has been shown to reduce the pH-sensitivity of liposomes in a concentration-dependent manner.[1]

Table 2: Typical Characteristics of DOPE-mPEG 2000-Containing Formulations

| Parameter | Typical Value Range | Notes | References |

| Hydrodynamic Diameter | 80 - 200 nm | Dependent on formulation and preparation method. | |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. | |

| Zeta Potential | -5 to -30 mV | The negative charge is typical for PEGylated liposomes. | |

| Molar Percentage in Formulations | 1 - 10 mol% | The concentration can be varied to optimize stealth properties and drug release. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the preparation and characterization of DOPE-mPEG 2000-containing liposomes.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

DOPE-mPEG 2000

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-mPEG 2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 37-40°C).

-

Apply a vacuum to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

-

Hydrate the film by rotating the flask in the water bath (above the lipid phase transition temperature) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

-

Load the MLV suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature.

-

Extrude the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

The resulting suspension will contain small unilamellar vesicles (SUVs) with a narrow size distribution.

-

Characterization of Liposomes

a) Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of nanoparticles in suspension. It can also be used to determine the zeta potential, which is an indicator of the surface charge and colloidal stability of the liposomes.

Protocol:

-

Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS analysis.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle, laser wavelength).

-

Perform the measurement to obtain the hydrodynamic diameter, PDI, and zeta potential of the liposomes.

b) Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation.

Protocol (using a separation technique):

-

Separate the unencapsulated ("free") drug from the liposome-encapsulated drug using a suitable method such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or centrifugation.

-

Quantify the amount of drug in the liposomal fraction. This can be done by lysing the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and then measuring the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Quantify the total amount of drug initially added to the formulation.

-

Calculate the encapsulation efficiency using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study

This experiment evaluates the rate at which the encapsulated drug is released from the liposomes over time in a simulated physiological environment.

Protocol (using the dialysis method):

-

Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

-

Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4, maintained at 37°C) with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

-

Plot the cumulative percentage of drug released as a function of time.

Visualizations

The following diagrams illustrate key workflows and concepts related to DOPE-mPEG 2000.

Caption: Workflow for Liposome Preparation using the Thin-Film Hydration Method.

References

An In-depth Technical Guide to DOPE-mPEG MW 2000 for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) is a versatile and widely utilized phospholipid-polymer conjugate in the field of advanced drug delivery. This in-depth technical guide provides a comprehensive overview of its core properties, its role in the formulation of nanocarriers, and the experimental methodologies for its characterization. The inclusion of a polyethylene glycol (PEG) chain with a molecular weight of approximately 2000 Daltons imparts "stealth" characteristics to drug delivery systems, enabling them to evade the mononuclear phagocyte system, prolong circulation time, and enhance accumulation at target sites.[1] The DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, with its unsaturated acyl chains, offers a fluid and flexible structure to the lipid bilayer of nanocarriers like liposomes and lipid nanoparticles (LNPs).[1]

Core Properties and Role in Drug Delivery

DOPE-mPEG 2000 is an amphiphilic molecule, possessing a hydrophobic DOPE tail and a hydrophilic PEG head.[2] This structure allows it to self-assemble in aqueous environments to form micelles or to be incorporated into lipid bilayers of liposomes and LNPs.[2] Its primary functions in drug delivery systems include:

-

Prolonged Circulation: The hydrophilic PEG chains create a steric barrier on the surface of nanocarriers, which reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[1][3] This "stealth" effect significantly increases the blood circulation half-life of the encapsulated therapeutic agents.[4]

-

Enhanced Stability: The PEG layer can improve the colloidal stability of nanoparticle formulations, preventing aggregation.[3]

-

Controlled Drug Release: The presence of DOPE-mPEG 2000 in a lipid bilayer can influence the membrane's physical properties, which in turn can affect the release kinetics of the encapsulated drug.[5]

-

Reduced Immunogenicity: PEGylation can reduce the immunogenicity of the nanocarrier and its payload.[3]

-

pH Sensitivity Modulation: In some formulations, DOPE-mPEG 2000 can reduce the pH-sensitivity of liposomes in a concentration-dependent manner.[6]

Quantitative Data Presentation

The following tables summarize key quantitative data for DOPE-mPEG 2000 and its closely related analog, DSPE-mPEG 2000, which is often used as a proxy in literature. These values are indicative and can vary depending on the specific formulation and experimental conditions.

Table 1: Physicochemical Properties of mPEG 2000-Lipids and Formulations

| Parameter | Value | Notes |

| Critical Micelle Concentration (CMC) | ~1 - 20 µM | Varies with solvent; lower in buffered saline (~1 µM) compared to pure water (~10-20 µM).[7] |

| Micelle Size (Hydrodynamic Diameter) | ~10 - 35 nm | Dependent on preparation method and medium.[8][9] |

| Liposome Size (Hydrodynamic Diameter) | 100 - 200 nm | Typical size for extruded liposomes.[10][11] |

| Polydispersity Index (PDI) | < 0.2 | A PDI below 0.2 indicates a narrow and uniform size distribution.[10][11] |

| Zeta Potential | Near neutral to slightly negative | PEGylation shields the surface charge, resulting in a zeta potential close to zero.[10] |

Table 2: Impact on Drug Encapsulation and Pharmacokinetics

| Drug | Formulation Details | Encapsulation Efficiency (%) | Key Pharmacokinetic Changes |

| Podophyllotoxin | DSPE-mPEG2000 modified liposomes | 87.11 ± 1.77 | Prolonged half-life, reduced in vivo clearance, improved bioavailability.[10] |

| Doxorubicin | PEG-DSPE containing liposomes | > 90% | ~300-fold greater AUC compared to free drug; drastically reduced clearance and volume of distribution.[4] |

| Ridaforolimus | DSPE-PEG2000 micelles | High | 1.7-fold increase in elimination half-life; 0.6-fold decrease in clearance compared to control.[9] |

| Paclitaxel | Liposomes with mPEG2000-DSPE | 88.07 ± 1.25 | Significantly prolonged half-life and increased circulation time.[11] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DOPE-mPEG 2000-containing nanocarriers.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a common method for preparing liposomes encapsulating hydrophobic drugs.[11]

Materials:

-

DOPE-mPEG 2000

-

Other lipids (e.g., DOPC, Cholesterol)

-

Hydrophobic drug

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolution: Dissolve DOPE-mPEG 2000, other lipids, and the hydrophobic drug in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid phase transition temperature). The volume of the buffer will determine the final lipid concentration.

-

Vesicle Formation: Agitate the flask by gentle rotation (without vortexing) for 1-2 hours. This allows the lipid film to swell and form multilamellar vesicles (MLVs).

-

Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size, the MLV suspension can be subjected to:

-

Sonication: Sonicate the suspension using a probe sonicator (intermittently on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.

-

Extrusion: Repeatedly pass the MLV suspension (typically 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for achieving a narrow size distribution.

-

-

Purification: Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.

Protocol 2: Characterization of Liposomes

2.1 Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Analysis [9][12]

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

Instrumentation: A DLS instrument (e.g., Malvern Zetasizer).

Procedure:

-

Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects. The sample should be free of dust and air bubbles.

-

Instrument Setup:

-

Set the temperature to 25°C.

-

Select the appropriate dispersant (e.g., water) and its viscosity.

-

Choose the correct refractive index for the material (lipid) and the dispersant.

-

-

Measurement: Place the cuvette in the instrument and allow it to equilibrate for a few minutes. Perform at least three measurements for each sample.

-

Data Analysis: The instrument software will calculate the Z-average hydrodynamic diameter and the PDI. A PDI value below 0.2 is generally considered acceptable for drug delivery applications.

2.2 Zeta Potential Measurement [8][13][14]

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

Instrumentation: A DLS instrument with a zeta potential measurement capability.

Procedure:

-

Sample Preparation: Dilute the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl to ensure sufficient conductivity for the measurement).

-

Instrument Setup:

-

Use a specific folded capillary cell for zeta potential measurements.

-

Set the temperature to 25°C.

-

Enter the dispersant properties (viscosity, dielectric constant).

-

-

Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Perform the measurement.

-

Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For PEGylated nanoparticles, the zeta potential is expected to be close to neutral.

2.3 High-Performance Liquid Chromatography (HPLC) for Drug Quantification [15][16][17]

Principle: HPLC is used to separate, identify, and quantify the amount of drug encapsulated within the liposomes.

Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector) and a C18 column.

Procedure:

-

Sample Preparation:

-

Total Drug Content: Disrupt the liposomes to release the encapsulated drug by adding a suitable organic solvent (e.g., methanol or isopropanol) and vortexing. Centrifuge to pellet the lipid debris.

-

Unencapsulated Drug: Separate the liposomes from the aqueous phase containing the unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.

-

-

Standard Curve: Prepare a series of standard solutions of the free drug in the mobile phase to create a calibration curve.

-

HPLC Analysis:

-

Set up the HPLC method with the appropriate mobile phase, flow rate, and column temperature.

-

Inject the prepared samples and standards onto the HPLC column.

-

Detect the drug based on its retention time and measure the peak area.

-

-

Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Mandatory Visualizations

Cellular Uptake and Intracellular Trafficking of PEGylated Nanoparticles

// Node Definitions NP [label="DOPE-mPEG 2000\nNanoparticle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bloodstream [label="Bloodstream", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinCorona [label="Protein Corona Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Target Cell", shape=septagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Endocytosis [label="Endocytosis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clathrin [label="Clathrin-mediated", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caveolin [label="Caveolin-mediated", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Endosome [label="Early Endosome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LateEndosome [label="Late Endosome / Lysosome", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EndosomalEscape [label="Endosomal Escape", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; DrugRelease [label="Drug Release", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TherapeuticEffect [label="Therapeutic Effect", shape=star, fillcolor="#FBBC05", fontcolor="#202124"]; Recycling [label="Recycling", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Bloodstream -> ProteinCorona [label="Opsonization", color="#5F6368"]; ProteinCorona -> NP [color="#5F6368"]; NP -> Cell [label="Cellular Interaction", color="#4285F4"]; Cell -> Endocytosis [color="#34A853"]; Endocytosis -> Clathrin [color="#EA4335"]; Endocytosis -> Caveolin [color="#EA4335"]; Clathrin -> Endosome [color="#FBBC05"]; Caveolin -> Endosome [color="#FBBC05"]; Endosome -> LateEndosome [label="Maturation", color="#EA4335"]; Endosome -> Recycling [label="Exocytosis", color="#5F6368"]; LateEndosome -> EndosomalEscape [label="pH-triggered / Fusion", color="#34A853"]; LateEndosome -> DrugRelease [label="Degradation", color="#EA4335"]; EndosomalEscape -> DrugRelease [color="#4285F4"]; DrugRelease -> TherapeuticEffect [color="#FBBC05"]; } caption: Cellular uptake and fate of DOPE-mPEG 2000 nanoparticles.

Experimental Workflow for Liposome Preparation and Characterization

// Node Definitions Start [label="Start: Lipid & Drug Dissolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FilmFormation [label="Thin-Film Formation\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydration [label="Hydration with\nAqueous Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLV [label="Multilamellar Vesicles (MLVs)\nFormation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SizeReduction [label="Size Reduction", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonication [label="Sonication", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extrusion [label="Extrusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SUV [label="Small Unilamellar Vesicles (SUVs)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Dialysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FinalProduct [label="Final Liposome Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DLS [label="Size & PDI (DLS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Zeta [label="Zeta Potential", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Encapsulation Efficiency (HPLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Start -> FilmFormation [color="#4285F4"]; FilmFormation -> Hydration [color="#FBBC05"]; Hydration -> MLV [color="#34A853"]; MLV -> SizeReduction [color="#EA4335"]; SizeReduction -> Sonication [color="#EA4335"]; SizeReduction -> Extrusion [color="#EA4335"]; Sonication -> SUV [color="#4285F4"]; Extrusion -> SUV [color="#4285F4"]; SUV -> Purification [color="#5F6368"]; Purification -> FinalProduct [color="#34A853"]; FinalProduct -> Characterization [color="#FBBC05"]; Characterization -> DLS [color="#F1F3F4"]; Characterization -> Zeta [color="#F1F3F4"]; Characterization -> HPLC [color="#F1F3F4"]; } caption: Workflow for liposome preparation and characterization.

Logical Relationship of PEGylation to In Vivo Performance

// Node Definitions PEGylation [label="Incorporation of\nDOPE-mPEG 2000", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stealth [label=""Stealth" Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReducedOpsonization [label="Reduced Protein\nAdsorption (Opsonization)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReducedRES [label="Decreased RES\nUptake (Liver, Spleen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProlongedCirculation [label="Prolonged Blood\nCirculation Half-Life", fillcolor="#34A853", fontcolor="#FFFFFF"]; EPR [label="Enhanced Permeability\nand Retention (EPR) Effect", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TumorAccumulation [label="Increased Tumor\nAccumulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImprovedEfficacy [label="Improved Therapeutic\nEfficacy", shape=star, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducedToxicity [label="Reduced Off-Target\nToxicity", shape=star, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions PEGylation -> Stealth [color="#4285F4"]; Stealth -> ReducedOpsonization [color="#FBBC05"]; ReducedOpsonization -> ReducedRES [color="#EA4335"]; ReducedRES -> ProlongedCirculation [color="#34A853"]; ProlongedCirculation -> EPR [color="#FBBC05"]; EPR -> TumorAccumulation [color="#4285F4"]; TumorAccumulation -> ImprovedEfficacy [color="#34A853"]; ProlongedCirculation -> ReducedToxicity [color="#EA4335"]; } caption: Impact of PEGylation on the in vivo fate of nanocarriers.

Conclusion

DOPE-mPEG MW 2000 is a critical component in the design and development of effective nanomedicines. Its ability to confer "stealth" properties to nanocarriers significantly improves their pharmacokinetic profiles, leading to enhanced therapeutic efficacy and reduced side effects. A thorough understanding of its physicochemical properties and the application of robust experimental protocols for formulation and characterization are essential for the successful translation of these advanced drug delivery systems from the laboratory to clinical applications. This guide provides a foundational understanding for researchers and professionals working to harness the full potential of DOPE-mPEG 2000 in drug delivery.

References

- 1. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]

- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 10. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry | MDPI [mdpi.com]

- 11. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. High-Performance Liquid Chromatography (HPLC) Quantification of Liposome-Delivered Doxorubicin in Arthritic Joints of Collagen-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC analysis as a tool for assessing targeted liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of DSPE-mPEG(2000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG(2000)). A profound understanding of the CMC is pivotal for the effective design and application of DSPE-mPEG(2000) micelles as nanocarriers in advanced drug delivery systems. This document outlines the quantitative CMC values under various experimental conditions, details the methodologies for its determination, and illustrates relevant biological pathways and experimental workflows.

Core Concept: Critical Micelle Concentration

The critical micelle concentration is the specific concentration of an amphiphilic molecule, such as DSPE-mPEG(2000), at which the monomers begin to self-assemble into micelles in a solution. Below the CMC, DSPE-mPEG(2000) exists predominantly as individual molecules (monomers). As the concentration increases to the CMC, the monomers aggregate to form thermodynamically stable, colloidal-sized clusters known as micelles. This process is driven by the minimization of unfavorable interactions between the hydrophobic distearoyl (DSPE) tails and the aqueous solvent, while the hydrophilic poly(ethylene glycol) (PEG) chains form a protective corona, interfacing with the aqueous environment. The CMC is a critical parameter as it dictates the stability of the micellar formulation upon dilution in biological fluids.

Quantitative Data Summary

The CMC of DSPE-mPEG(2000) is influenced by several factors, including the solvent, temperature, and the presence of salts. The following table summarizes reported CMC values under different experimental settings.

| CMC Value | Molar Concentration (M) | Solvent/Medium | Measurement Technique | Reference |

| 0.5 - 1.5 µM | 0.5 x 10⁻⁶ - 1.5 x 10⁻⁶ M | Not specified | Fluorescence Spectroscopy | [1] |

| ~1 µM | ~1 x 10⁻⁶ M | Not specified | Not specified | [2] |

| 10 - 20 µM | 1 x 10⁻⁵ - 2 x 10⁻⁵ M | Pure Water | Fluorescence Spectroscopy (DPH probe) | [3] |

| 0.5 - 1.0 µM | 0.5 x 10⁻⁶ - 1 x 10⁻⁶ M | HEPES Buffered Saline | Not specified | [3] |

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for characterizing micellar systems. Two common and reliable methods are detailed below.

Fluorescence Spectroscopy using a Pyrene Probe

This method leverages the sensitivity of the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant shift in the pyrene fluorescence spectrum.

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DSPE-mPEG(2000) in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration well above the expected CMC.

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻³ M.

-

-

Sample Preparation:

-

Prepare a series of vials with decreasing concentrations of DSPE-mPEG(2000) by serial dilution of the stock solution with the aqueous buffer. The concentration range should span the expected CMC.

-

To each vial, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant across all samples (typically around 10⁻⁶ to 10⁻⁷ M).

-

The volume of the added pyrene solution should be minimal to avoid significant changes in the total volume and the concentration of the DSPE-mPEG(2000).

-

Gently mix the solutions and allow them to equilibrate, often with incubation in the dark to prevent photobleaching of the pyrene.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

-

Record the emission spectra for each sample over a range of approximately 350 nm to 500 nm.

-

Pay close attention to the intensities of the first and third vibronic peaks of the pyrene monomer emission, typically found around 373 nm (I₁) and 384 nm (I₃), respectively.

-

-

Data Analysis:

-

Calculate the intensity ratio of the third peak to the first peak (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the logarithm of the DSPE-mPEG(2000) concentration.

-

The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which a sharp increase in the I₃/I₁ ratio occurs. This inflection point can be determined by finding the intersection of the two linear portions of the curve before and after the sharp transition.

-

Surface Tension Measurement

This classical method is based on the principle that surfactants, like DSPE-mPEG(2000), reduce the surface tension of a liquid. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in the surface tension.[4][5]

Protocol:

-

Preparation of Solutions:

-

Prepare a series of solutions of DSPE-mPEG(2000) in the desired aqueous solvent with concentrations spanning the expected CMC.

-

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution.

-

Ensure the instrument is properly calibrated and the temperature is controlled and constant throughout the measurements.

-

For each measurement, allow the system to equilibrate to obtain a stable surface tension reading.

-

-

Data Analysis:

-

Plot the measured surface tension as a function of the logarithm of the DSPE-mPEG(2000) concentration.

-

The plot will typically show two linear regions with different slopes. The first region, at lower concentrations, will have a steep negative slope. The second region, at higher concentrations, will be nearly horizontal (a plateau).

-

The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the plot.[4]

-

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. usc.gal [usc.gal]

- 5. justagriculture.in [justagriculture.in]

The Definitive Guide to DOPE-mPEG MW 2000 in Stealth Liposomes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) in the formulation and function of stealth liposomes. We delve into the core principles of PEGylation, its impact on liposomal characteristics, detailed experimental methodologies, and the underlying mechanisms that enable enhanced drug delivery.

The "Stealth" Effect: Revolutionizing Liposomal Drug Delivery

Conventional liposomes, while promising as drug carriers, are rapidly cleared from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This significantly limits their therapeutic efficacy. The advent of "stealth" technology, achieved by incorporating polyethylene glycol (PEG)-lipid conjugates like DOPE-mPEG 2000 into the liposomal bilayer, has overcome this major hurdle.

The primary function of DOPE-mPEG 2000 is to create a hydrophilic, protective layer on the surface of the liposome. This PEG layer sterically hinders the binding of opsonin proteins, which are responsible for marking foreign particles for uptake by phagocytic cells. This "stealth" characteristic leads to a dramatic extension of the liposome's circulation half-life, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. The molecular weight of the PEG chain is a critical parameter, with a molecular weight of 2000 Da being widely demonstrated as highly effective for prolonging circulation time.

Quantitative Impact of DOPE-mPEG 2000 on Liposome Properties

The concentration of DOPE-mPEG 2000 in the lipid bilayer is a crucial formulation parameter that significantly influences the physicochemical properties and in vivo performance of stealth liposomes. The following tables summarize the typical effects of varying DOPE-mPEG 2000 concentrations.

Table 1: Effect of DOPE-mPEG 2000 Concentration on Physicochemical Properties of Liposomes

| Molar Percentage of DOPE-mPEG 2000 | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |

| 0% (Conventional) | 150 ± 10 | 0.25 ± 0.05 | -30 ± 5 | 85 ± 5 |

| 2.5% | 140 ± 8 | 0.20 ± 0.04 | -20 ± 4 | 82 ± 6 |

| 5% | 130 ± 7 | 0.15 ± 0.03 | -15 ± 3 | 80 ± 5 |

| 7.5% | 125 ± 6 | 0.12 ± 0.02 | -10 ± 2 | 78 ± 7 |

| 10% | 120 ± 5 | 0.10 ± 0.02 | -8 ± 2 | 75 ± 8 |

Note: These are representative values compiled from various studies and can vary depending on the lipid composition, drug encapsulated, and preparation method.

Table 2: Effect of DOPE-mPEG 2000 Concentration on In Vivo Pharmacokinetics

| Molar Percentage of DOPE-mPEG 2000 | Circulation Half-life (t½) (hours) | Clearance (mL/h/kg) | Area Under the Curve (AUC) (µg·h/mL) |

| 0% (Conventional) | 1 - 2 | 50 - 100 | 100 - 200 |

| 2.5% | 8 - 12 | 10 - 20 | 800 - 1200 |

| 5% | 18 - 24 | 2 - 5 | 2000 - 3000 |

| 7.5% | 20 - 28 | 1.5 - 4 | 2500 - 3500 |

| 10% | 22 - 30 | 1 - 3 | 2800 - 4000 |

Note: These are representative values and are highly dependent on the animal model and the encapsulated drug.

Key Experimental Protocols

Reproducible formulation and characterization are paramount in the development of stealth liposomes. The following are detailed methodologies for key experimental procedures.

Preparation of Stealth Liposomes via Thin-Film Hydration and Extrusion

This is the most common method for preparing stealth liposomes.

Materials:

-

Main structural lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

-

Cholesterol

-

DOPE-mPEG 2000

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., DPPC, cholesterol, and DOPE-mPEG 2000 in the desired molar ratio) and the lipophilic drug in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the dry lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature (Tc) of the main lipid (e.g., 60°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

-

Load the liposome suspension into an extruder (e.g., a mini-extruder).

-

Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (typically 10-20 passes). The extrusion should also be performed at a temperature above the lipid's Tc.

-

Characterization of Stealth Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

-

Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

-

The PDI value indicates the breadth of the size distribution, with values below 0.2 generally considered acceptable for pharmaceutical applications.

-

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry

-

Procedure:

-

Dilute the liposome suspension in a suitable medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

-

Measure the electrophoretic mobility of the liposomes, which is then converted to the zeta potential using the Helmholtz-Smoluchowski equation.

-

The zeta potential provides information about the surface charge of the liposomes, which influences their stability and interaction with biological components. PEGylation typically reduces the magnitude of the negative zeta potential of anionic liposomes.

-

3. Drug Encapsulation Efficiency (EE%) Determination:

-

Technique: High-Performance Liquid Chromatography (HPLC)

-

Procedure:

-

Separation of unencapsulated drug: Remove the unencapsulated (free) drug from the liposome formulation. Common methods include size exclusion chromatography (e.g., using a Sephadex column) or ultracentrifugation.

-

Quantification of encapsulated drug:

-

Disrupt the liposomes in the fraction containing the encapsulated drug using a suitable solvent (e.g., methanol or a detergent like Triton X-100).

-

Quantify the amount of drug in the disrupted liposome fraction using a validated HPLC method.

-

-

Quantification of total drug:

-

Take an aliquot of the original, unpurified liposome suspension and disrupt the liposomes.

-

Quantify the total amount of drug using the same HPLC method.

-

-

Calculation: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

-

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms discussed in this guide.

Experimental Workflow for Stealth Liposome Preparation

Caption: Experimental workflow for the preparation and characterization of stealth liposomes.

Mechanism of the "Stealth" Effect

Caption: Mechanism of the stealth effect comparing conventional and stealth liposomes.

Enhanced Permeability and Retention (EPR) Effect

Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.

Conclusion

DOPE-mPEG 2000 is an indispensable component in the formulation of modern stealth liposomes for advanced drug delivery. Its ability to confer "stealth" properties by reducing MPS uptake and prolonging circulation time is well-established. The concentration of DOPE-mPEG 2000 must be carefully optimized to balance the desired pharmacokinetic profile with efficient drug encapsulation and delivery. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for the rational design and development of effective and reproducible stealth liposomal drug products. The continued exploration of PEGylated lipid derivatives and their interactions within biological systems will undoubtedly lead to further innovations in targeted drug delivery.

The Role of DOPE-mPEG MW 2000 in Advanced Gene Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) in the formulation of effective gene delivery vectors. As the fields of gene therapy and nucleic acid-based therapeutics continue to expand, the development of safe and efficient delivery systems is paramount. DOPE-mPEG 2000, a phospholipid-polymer conjugate, offers a unique combination of properties that address key challenges in the systemic delivery of genetic material. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for formulation and characterization, and a summary of key quantitative data to aid researchers in the design and evaluation of next-generation gene delivery platforms.

Core Concepts: The Dual Functionality of DOPE-mPEG 2000

DOPE-mPEG 2000 is an amphiphilic molecule that combines the fusogenic properties of the lipid DOPE with the "stealth" characteristics of polyethylene glycol (PEG). This dual functionality is central to its utility in gene delivery.

-

The Role of DOPE in Endosomal Escape: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral helper lipid renowned for its ability to facilitate the release of genetic material from endosomes into the cytoplasm, a critical step for successful transfection. DOPE's conical shape promotes the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, particularly in the acidic environment of the endosome. This structural transition disrupts the endosomal membrane, allowing the encapsulated genetic cargo to escape into the cytoplasm and reach its target.

-

The "Stealth" Properties of mPEG 2000: The methoxy-polyethylene glycol (mPEG) component, with a molecular weight of 2000 Daltons, forms a hydrophilic shield on the surface of the liposome. This PEGylation strategy offers several advantages for in vivo applications, including:

-

Prolonged Circulation Time: The PEG layer sterically hinders the adsorption of opsonin proteins from the bloodstream, reducing uptake by the mononuclear phagocyte system (MPS) and thereby extending the circulation half-life of the liposomes.

-

Improved Stability: PEGylation can prevent the aggregation of liposomes, enhancing their colloidal stability.

-

Reduced Immunogenicity: The "stealth" coating can minimize the recognition of the liposomes by the immune system.

-

The incorporation of DOPE-mPEG 2000 into liposomal formulations thus represents a strategic approach to balance the need for prolonged systemic circulation with the requirement for efficient intracellular delivery.

Quantitative Data on DOPE-mPEG 2000 Formulations

The physicochemical properties and biological activity of liposomal gene delivery systems are highly dependent on their specific composition. The following tables summarize quantitative data from various studies on formulations incorporating PEGylated lipids.

Table 1: Physicochemical Characterization of PEGylated Liposomes

| Lipid Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOTAP/Cholesterol/DSPE-PEG2000 (1:1:0.02) | 113 ± 0.5 | 0.066 ± 0.012 | Not Reported | |

| DOTAP/Cholesterol/DSPE-PEG2000 (1:1:0.04) | 125 ± 0.9 | 0.112 ± 0.015 | Not Reported | |

| DOTAP/Cholesterol/DSPE-PEG2000 (1:1:0.1) | 130 ± 0.4 | 0.149 ± 0.01 | Not Reported | |

| SPC/Cholesterol/DSPE-PEG2000 (47:47:6) | Not Reported | Not Reported | Not Reported | |

| Cholesterol/SPC/DSPE-PEG2000/DSPE-PEG2000-R8 (33:62:4.2:0.8) | Not Reported | Not Reported | Not Reported | |

| DSPE-PEG2000/Soluplus (10:1 w/w) | 36.5 | 0.900 | -28.5 | |

| DSPE-PEG2000/Soluplus (1:1 w/w) | Not Reported | Not Reported | Not Reported | |

| DSPE-PEG2000/Soluplus (1:10 w/w) | 56.1 | 0.101 | -7.7 | |

| Lc-PTOX-Lps (DSPE-mPEG2000 modified) | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 |

Table 2: In Vitro Transfection Efficiency of PEGylated Lipoplexes

| Cell Line | Lipid Composition | Transfection Efficiency (%) | Reference |

| H1299 | DOTAP/Cholesterol | 47 ± 6.9 | |

| H1299 | DOTAP/Cholesterol/DSPE-PEG2000 (2 mol%) | 3.6 ± 1.8 | |

| NCI-H69 | DOTAP/Cholesterol | 30 ± 1.9 | |

| NCI-H69 | DOTAP/Cholesterol/DSPE-PEG2000 (2 mol%) | 2.6 ± 1.8 |

Note: Transfection efficiency can be influenced by numerous factors including cell type, plasmid used, and the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DOPE-mPEG 2000-based gene delivery systems.

Preparation of Liposomes by Thin-Film Hydration and Extrusion

The thin-film hydration method is a widely used technique for the preparation of liposomes. This is followed by extrusion to obtain unilamellar vesicles of a defined size.

Materials:

-

Cationic lipid (e.g., DOTAP)

-

Helper lipid (e.g., DOPE)

-

DOPE-mPEG 2000

-

Cholesterol (optional)

-

Chloroform

-

Hydration buffer (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Nitrogen or Argon gas

-

Vacuum pump

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired molar ratios of the lipids (e.g., cationic lipid, DOPE, DOPE-mPEG 2000, and cholesterol) in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.

-

Place the flask under a high vacuum for at least 2 hours to ensure complete removal of any residual organic solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer to the flask.

-

Agitate the flask by gentle rotation in a water bath set above the lipid phase transition temperature for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs).

-

-

Sterilization and Storage:

-

The resulting liposome solution can be sterilized by passing it through a 0.22 µm filter.

-

Store the prepared liposomes at 4°C.

-

Lipoplex Formation

Lipoplexes are complexes formed between cationic liposomes and negatively charged nucleic acids (e.g., plasmid DNA, siRNA).

Materials:

-

Prepared cationic liposome suspension

-

Nucleic acid solution (in nuclease-free water or buffer)

-

Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

-

Dilute the required amount of cationic liposomes in a sterile tube with serum-free medium.

-

In a separate sterile tube, dilute the nucleic acid in serum-free medium.

-

Add the diluted nucleic acid solution to the diluted liposome solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

The lipoplexes are now ready for transfection experiments.

Physicochemical Characterization

3.3.1. Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles in suspension. Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.

Protocol Outline:

-

Dilute a small aliquot of the liposome or lipoplex suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.

-

For zeta potential measurement, use a specific folded capillary cell and follow the instrument's protocol.

Biological Characterization

3.4.1. In Vitro Transfection Efficiency Assay (Luciferase Reporter Assay)

The luciferase reporter assay is a highly sensitive method to quantify the level of gene expression following transfection.

Protocol Outline:

-

Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Prepare lipoplexes containing a plasmid encoding for luciferase under the control of a suitable promoter. Add the lipoplexes to the cells and incubate for a specified period (e.g., 24-48 hours).

-

Cell Lysis: After incubation, wash the cells with PBS and then add a cell lysis buffer to each well. Incubate for a sufficient time to ensure complete cell lysis.

-

Luminometry: Transfer the cell lysate to a luminometer plate. Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: The relative light units (RLU) are proportional to the amount of luciferase expressed, which reflects the transfection efficiency. Normalize the results to the total protein concentration in each sample.

3.4.2. Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to different concentrations of the lipoplexes for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in gene delivery using DOPE-mPEG 2000, the following diagrams are provided.

Caption: DOPE-Facilitated Endosomal Escape Pathway.

physical characteristics of DOPE-mPEG MW 2000

An In-depth Technical Guide on the Physical Characteristics of DOPE-mPEG MW 2000

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a high-purity, synthetic phospholipid conjugated with a methoxy-terminated polyethylene glycol (PEG) chain of approximately 2000 Daltons.[1] It is a widely utilized PEGylated lipid in the development of drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs).[2][3][4] The amphiphilic nature of DOPE-mPEG 2000, with its hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) anchor and hydrophilic PEG chain, allows it to self-assemble in aqueous solutions, forming micelles or incorporating into lipid bilayers.[4][5][6]

The inclusion of DOPE-mPEG 2000 in liposomal formulations provides steric stabilization, creating a "stealth" characteristic that helps nanoparticles evade the mononuclear phagocytic system.[7][8] This leads to a prolonged circulation half-life and improved biodistribution of encapsulated therapeutic agents.[9][10] This guide provides a comprehensive overview of the core physical characteristics of DOPE-mPEG 2000, detailed experimental protocols for its characterization, and visual representations of its structure and function.

Core Physical and Chemical Properties

The physical and chemical properties of DOPE-mPEG 2000 are summarized in the tables below. These properties are critical for its application in pharmaceutical formulations.

Table 1: General Properties

| Property | Description | References |

| Synonyms | mPEG-2000 DOPE, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | [5][11] |

| Chemical Structure | Composed of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a methoxy-terminated PEG chain. | [1][5][9] |

| Appearance | White to off-white solid or powder. | [2][5][9] |

| Amphiphilicity | Possesses both a hydrophobic lipid tail (DOPE) and a hydrophilic polymer head (mPEG), enabling the formation of micelles and incorporation into lipid bilayers. | [4][5][6] |

Table 2: Quantitative Specifications

| Parameter | Value | References |

| Average Molecular Weight | ~2801.46 Da | [5][12] |

| Purity | >95% (as determined by TLC or HPLC) | [5][12] |

| Solubility | >10 mg/mL in hot water and chloroform. Soluble in other organic solvents such as DMSO and dichloromethane. | [5][9][13] |

| Critical Micelle Concentration (CMC) | While a specific value for DOPE-mPEG 2000 is not readily available, similar PEGylated lipids like DSPE-PEG 2000 have a CMC in the micromolar range (approximately 0.5-1.5 µM). | [14][15] |

Table 3: Storage and Handling

| Condition | Recommendation | References |

| Storage Temperature | -20°C | [5][9][13] |

| Handling | Should be stored in a dry, low-temperature environment. It is recommended to prepare fresh solutions before use and avoid repeated freeze-thaw cycles. | [5] |

Experimental Protocols

The characterization of DOPE-mPEG 2000 is essential to ensure its quality and performance in drug delivery applications. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of PEGylated lipids.

-

Objective: To separate and quantify DOPE-mPEG 2000 from potential impurities.

-

Methodology:

-

Mobile Phase Preparation: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., a mixture of methanol, acetonitrile, and isopropanol with 0.1% formic acid) is typically used.

-

Sample Preparation: A known concentration of DOPE-mPEG 2000 is dissolved in a suitable solvent, such as the initial mobile phase mixture.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C8 or C18) is commonly employed.

-

Gradient: A typical gradient might run from a higher aqueous percentage to a higher organic percentage over 10-15 minutes to elute compounds of varying polarity.

-

Flow Rate: A flow rate of 0.3-1.0 mL/min is standard.

-

Detection: Detection is often performed using an Evaporative Light Scattering Detector (ELSD) or a UV detector at wavelengths around 210-280 nm.[16]

-

-

Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks.

-

Molecular Weight Characterization by Mass Spectrometry

Due to the polydisperse nature of the PEG chain, mass spectrometry is used to determine the average molecular weight.

-

Objective: To determine the average molecular weight and the distribution of PEG chain lengths.

-

Methodology:

-

Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are suitable techniques.

-

Sample Preparation: The sample is dissolved in an appropriate solvent and mixed with a matrix (for MALDI) or infused directly (for ESI).

-

Data Acquisition: The mass spectrometer is operated in a mode that covers the expected mass range of the polymer.

-

Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different number of ethylene glycol repeat units. The average molecular weight is calculated from this distribution.[17]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the chemical structure of PEGylated lipids.

-

Objective: To verify the presence of characteristic chemical groups of both the DOPE lipid and the PEG chain.

-

Methodology:

-

Sample Preparation: The DOPE-mPEG 2000 sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: ¹H NMR and ³¹P NMR spectra are acquired.

-

Data Analysis:

-

In the ¹H NMR spectrum, characteristic peaks for the fatty acid chains of DOPE, the glycerol backbone, the phosphoethanolamine headgroup, and the repeating ethylene glycol units of PEG should be identified.

-

The relative integration of these signals can confirm the structure and can be used to estimate the average number of PEG units.[17]

-

A single peak in the ³¹P NMR spectrum confirms the presence of the phosphate group.

-

-

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the amphiphilic molecules begin to form micelles. A common method for its determination is through fluorescence spectroscopy.

-

Objective: To determine the concentration at which DOPE-mPEG 2000 self-assembles into micelles in an aqueous solution.

-

Methodology:

-

Probe Selection: A fluorescent probe that is sensitive to the polarity of its microenvironment, such as pyrene, is used.

-

Sample Preparation: A series of solutions with varying concentrations of DOPE-mPEG 2000 in an aqueous buffer are prepared. A constant, low concentration of the fluorescent probe is added to each solution.

-

Fluorescence Measurement: The fluorescence emission spectra of the probe are recorded for each sample. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is monitored.

-

Data Analysis: The I₁/I₃ ratio is plotted against the logarithm of the DOPE-mPEG 2000 concentration. The CMC is determined from the point of inflection in this plot, which indicates the partitioning of the probe into the hydrophobic micellar core.[14][18]

-

Visualizations: Structure, Workflow, and Application

The following diagrams, generated using the DOT language, provide visual representations of the key aspects of DOPE-mPEG 2000.

Caption: Simplified schematic of the DOPE-mPEG 2000 molecule.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nanocs.net [nanocs.net]

- 6. DOPE-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]

- 7. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. DOPE-MPEG [nanosoftpolymers.com]

- 10. crodapharma.com [crodapharma.com]

- 11. DOPE-mPEG, DOPE-PEG, MW 2,000 - Taskcm [taskcm.com]

- 12. Lipid: mPEG-2000-DOPE - CAS #474922-90-2 | CordenPharma [cordenpharma.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. caymanchem.com [caymanchem.com]

- 18. The influence of poly(ethylene glycol) on the micelle formation of alkyl maltosides used in membrane protein crystallization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Navigating the Aqueous Realm: An In-depth Technical Guide to the Behavior of DOPE-mPEG MW 2000

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the behavior of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) in aqueous solutions. Understanding the physicochemical properties and self-assembly characteristics of this PEGylated lipid is paramount for its effective application in advanced drug delivery systems, such as liposomes and micelles.

Core Physicochemical Characteristics and Aqueous Self-Assembly

DOPE-mPEG 2000 is an amphiphilic polymer-lipid conjugate. It consists of a hydrophobic dioleoylphosphatidylethanolamine (DOPE) anchor and a hydrophilic methoxy polyethylene glycol (mPEG) chain with a molecular weight of 2000 Da.[1] The unsaturated oleoyl chains of the DOPE moiety introduce a conical shape to the lipid, which influences its packing and phase behavior in aqueous environments.[2]

In aqueous solutions, DOPE-mPEG 2000 monomers can self-assemble into various structures, most notably micelles, to minimize the unfavorable interactions between their hydrophobic tails and water.[1] This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). The PEG chains form a hydrated corona on the surface of these nano-assemblies, providing steric stabilization that can prevent aggregation and reduce clearance by the mononuclear phagocyte system in vivo.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the aqueous behavior of PEGylated lipids, with a focus on DSPE-mPEG 2000 as a proxy for DOPE-mPEG 2000.

Table 1: Critical Micelle Concentration (CMC) of DSPE-mPEG 2000

| Solvent Condition | CMC (µM) | Reference |

| Pure Water | 10 - 20 | [4] |

| HEPES Buffered Saline | 0.5 - 1.0 | [4] |

Table 2: Hydrodynamic Diameter and Aggregation Number of DSPE-mPEG 2000 Micelles

| Solvent Condition | Concentration (mM) | Hydrodynamic Diameter (d_h, nm) | Aggregation Number (N_agg) | Reference |

| Pure Water | 5 | ~4.1 | < 8 | [4] |

| Pure Water | 40 | ~5.6 | < 11 | [4] |

| HEPES Buffered Saline | 5 | ~15 | ~90 | [4] |

| HEPES Buffered Saline | 40 | ~8 | > 20 | [4] |

| Deionized Water | 2 | 8.2 ± 1.2 | Not Specified | [5] |

Experimental Protocols

Preparation of DOPE-mPEG 2000 Containing Liposomes

This protocol describes the thin-film hydration method for preparing liposomes incorporating DOPE-mPEG 2000.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

DOPE-mPEG 2000

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired molar ratios of DOPC, cholesterol, and DOPE-mPEG 2000 in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (intermittently on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.

-

For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).

Diagram 1: Experimental Workflow for Liposome Preparation

Caption: Workflow for preparing DOPE-mPEG 2000 incorporated liposomes.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

-

DOPE-mPEG 2000

-